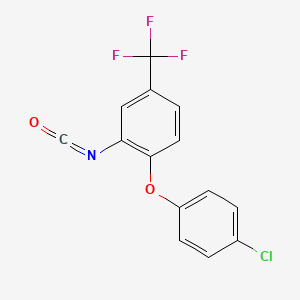
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenyl isocyanate, 99% (hereafter referred to as CTPI) is an organic compound with a phenyl group and a trifluoromethyl group attached to a chlorine atom. CTPI is used in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has numerous applications in the field of scientific research, including its use as a reagent in organic synthesis and as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
CTPI has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a reactant in various chemical processes. Additionally, CTPI has been used as a tool in the analysis of various compounds and as a means to study the structure and reactivity of various molecules.
Wirkmechanismus
CTPI acts as a catalyst in various chemical reactions. It is able to catalyze the reaction of two molecules by forming a covalent bond between the two molecules. This bond allows the two molecules to react with each other in a more efficient manner. Additionally, CTPI is able to increase the rate of reaction by increasing the number of collisions between molecules.
Biochemical and Physiological Effects
CTPI has been found to have no significant effect on the biochemical and physiological processes of living organisms. It has been found to be relatively non-toxic and is not known to be carcinogenic. Additionally, CTPI has been found to be relatively stable and is not known to be a mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
CTPI has several advantages and limitations when used in laboratory experiments. One of the main advantages of CTPI is its high reactivity, which allows it to be used in a variety of reactions. Additionally, CTPI is relatively non-toxic and is not known to be carcinogenic, which makes it safe to use in laboratory experiments. However, CTPI is not known to be a mutagen, which may limit its use in some experiments. Additionally, CTPI is relatively unstable and may decompose over time.
Zukünftige Richtungen
There are numerous potential future directions for CTPI. One potential direction is to use CTPI as a catalyst in more complex reactions. Additionally, CTPI could be used to study the structure and reactivity of more complex molecules. Furthermore, CTPI could be used to develop new pharmaceuticals and pesticides. Finally, CTPI could be used to develop new analytical techniques for the analysis of various compounds.
Synthesemethoden
CTPI is synthesized through a multi-step process. The first step is to react 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction produces 4-chlorophenoxytrifluoromethanesulfonic acid. The second step is to then react this acid with isocyanic acid, which produces CTPI. The final step is to purify the CTPI by distillation.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-4-11(5-3-10)21-13-6-1-9(14(16,17)18)7-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVXVYPRUFPDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)5-(trifluoromethyl)phenylisocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


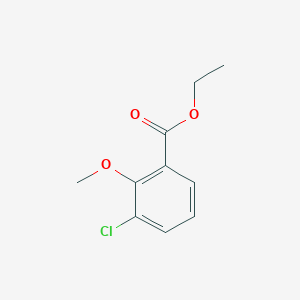
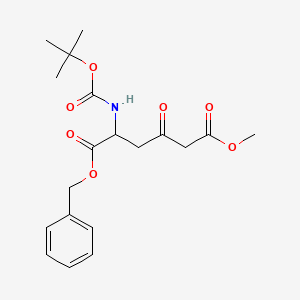
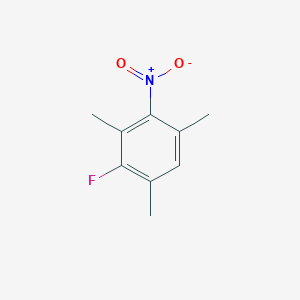
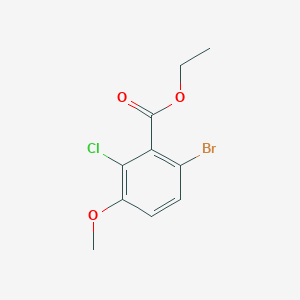
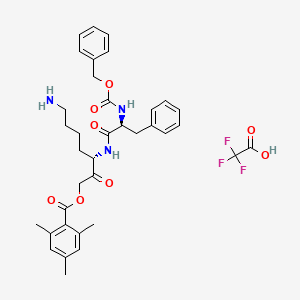
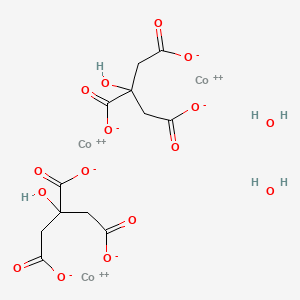

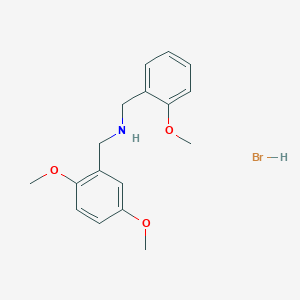

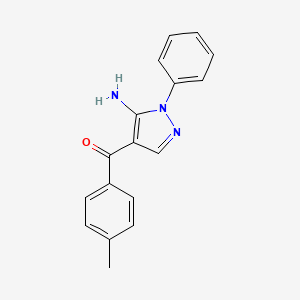
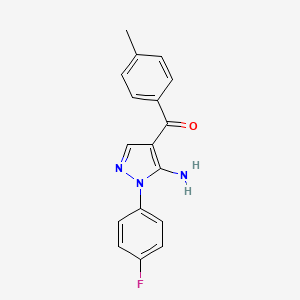
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)